molecular formula C9H9Cl2NOS B14336430 Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester CAS No. 100072-60-4

Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester

Katalognummer: B14336430
CAS-Nummer: 100072-60-4
Molekulargewicht: 250.14 g/mol
InChI-Schlüssel: VSJJHNHXWLWRNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester is a chemical compound known for its applications in various fields such as organic synthesis and industrial chemistry. This compound is characterized by the presence of a carbonimidothioic acid group attached to a 3,4-dichlorophenyl ring, with two methyl ester groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with dimethyl sulfate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbonimidothioic acid, (3,4-dichlorophenyl)-, dimethyl ester is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of the carbonimidothioic acid group with the 3,4-dichlorophenyl ring and dimethyl ester groups makes it versatile for various applications in research and industry.

Eigenschaften

CAS-Nummer

100072-60-4

Molekularformel

C9H9Cl2NOS

Molekulargewicht

250.14 g/mol

IUPAC-Name

methyl N-(3,4-dichlorophenyl)-1-methylsulfanylmethanimidate

InChI

InChI=1S/C9H9Cl2NOS/c1-13-9(14-2)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3

InChI-Schlüssel

VSJJHNHXWLWRNC-UHFFFAOYSA-N

Kanonische SMILES

COC(=NC1=CC(=C(C=C1)Cl)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.